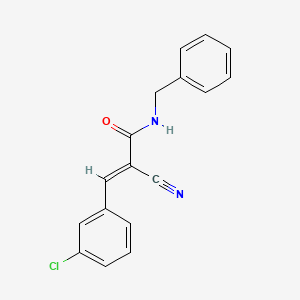

![molecular formula C13H11BrClN3O B2430814 (5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034545-00-9](/img/structure/B2430814.png)

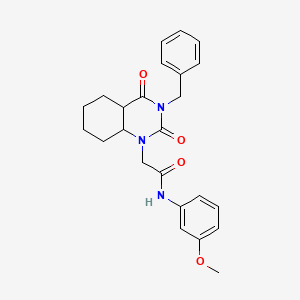

(5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a key intermediate in the synthesis of Dapagliflozin , a novel anti-diabetic drug developed by Bristol-Myers Squibb and AstraZeneca . Dapagliflozin is the first approved drug for the treatment of type 2 diabetes that inhibits SGLT2 . It is used in adults with type 2 diabetes as an adjunct to diet and exercise to improve glycemic control .

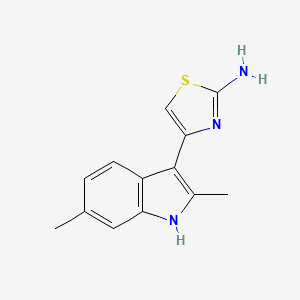

Molecular Structure Analysis

The molecular formula of the compound is C13H11BrClN3O . Its average mass is 340.603 Da and its monoisotopic mass is 338.977386 Da .Applications De Recherche Scientifique

Synthesis of Enantiomerically Pure Compounds

This compound is used in the synthesis of enantiomerically pure compounds . The process starts from (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone and involves several steps, including the resolution of 2-(5-bromo-2-chlorophenyl)-2-(4-ethoxyphenyl)acetic acid .

Modification of Diarylmethane Aglycone

During the investigation of novel C-glycosides as SGLT2 inhibitors, researchers have shown interest in the modification of the diarylmethane aglycone in known SGLT2 inhibitors .

Improvement of Hypoglycemic Activity

The introduction of a methyl group into compound 1, enantiomerically pure 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)-ethane, was found to be a good strategy to improve the hypoglycemic activity .

Industrial Process Scale-Up

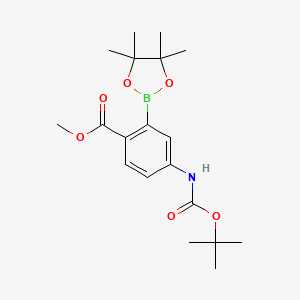

The compound is used in the industrial process scale-up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors .

Synthesis of 3-Arylamino-1,2-dihydro-3H-1,4-benzodiazepine Derivatives

A series of new 7-bromo-5-(2’-chlorophenyl)-3-arylamino-1,2-dihydro-3H-1,4-benzodiazepine derivatives were synthesized using this compound . These synthesized compounds exhibited both orexigenic and anorexigenic effects at low doses .

Mécanisme D'action

Target of Action

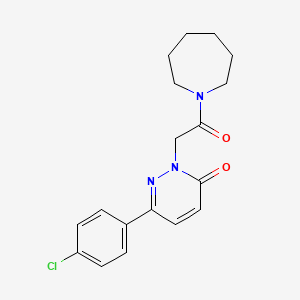

The compound, also known as (5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone, is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2, or Sodium-Glucose Transporter 2, is a protein that facilitates glucose reabsorption in the kidney. Inhibitors of SGLT2 are used in the treatment of type 2 diabetes .

Mode of Action

SGLT2 inhibitors work by preventing the reabsorption of glucose in the kidneys, thereby allowing excess glucose to be excreted in the urine .

Biochemical Pathways

The compound is involved in the biochemical pathway related to glucose metabolism. By inhibiting SGLT2, it disrupts the normal reabsorption of glucose in the kidneys. This leads to a decrease in blood glucose levels, which is beneficial in the management of type 2 diabetes .

Pharmacokinetics

These drugs are generally well-absorbed and have good bioavailability .

Result of Action

The primary result of the action of this compound, through its role in the synthesis of SGLT2 inhibitors, is a reduction in blood glucose levels. This is achieved by preventing the reabsorption of glucose in the kidneys, allowing more glucose to be excreted in the urine .

Orientations Futures

Given that this compound is a key intermediate in the synthesis of Dapagliflozin , a novel anti-diabetic drug, its future directions are likely tied to the development and application of Dapagliflozin and similar drugs. As our understanding of type 2 diabetes and its treatment options continue to evolve, this compound may play a crucial role in the development of new therapeutic strategies.

Propriétés

IUPAC Name |

(5-bromo-2-chlorophenyl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrClN3O/c14-9-1-2-12(15)11(7-9)13(19)17-5-6-18-10(8-17)3-4-16-18/h1-4,7H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGUKUVZESENNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CN1C(=O)C3=C(C=CC(=C3)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,6-dichlorophenyl)methyl]acetamide](/img/structure/B2430744.png)

![4-bromo-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2430745.png)

![N-[2-(azocan-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B2430746.png)